S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine
Description
S-Methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine (CAS: 117893-43-3) is a sulfoximine derivative with the molecular formula C₁₃H₂₃NOSSі and a molecular weight of 269.48 g/mol . The tert-butyldimethylsilyl (TBDMS) group attached to the nitrogen atom distinguishes it from other sulfoximines.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dimethyl-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSSi/c1-13(2,3)17(5,6)14-16(4,15)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYBJZBSXQJJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N=S(=O)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine typically involves the reaction of a sulfoxide with a silylating agent and a methylating agent. One common method includes the following steps:
Sulfoxide Formation: The starting material, a sulfoxide, is prepared by the oxidation of a sulfide.
Silylation: The sulfoxide is then treated with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine.
Methylation: Finally, the silylated sulfoxide is methylated using a methylating agent such as methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Nucleophilic Difluoromethylation of Carbonyl Compounds
N-TBDMS sulfoximine serves as a nucleophilic difluoromethylating agent for ketones and aldehydes. The reaction proceeds via a six-membered transition state involving coordination of the sulfoximine oxygen to potassium ions, ensuring high stereoselectivity.
Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Base | KHMDS (1.5 equiv) |
| Solvent | THF |
| Temperature | −94°C to −98°C |
| Diastereomeric Ratio | 87:13 to 99:1 |
For example, reaction with 2-acetonaphthone yields β-difluoromethylated products in 99% yield with 94:6 d.r. under optimized conditions .
Stereoselective α-Arylation/Heteroarylation
The sulfoximine participates in Smiles rearrangement-mediated α-arylation with electron-deficient heterocycles (e.g., pyrimidines, pyridines). The TBDMS group stabilizes the intermediate while enabling stereoretentive functionalization.
Substrate Scope and Yields
| Substrate Type | Yield (%) | d.r. |
|---|---|---|
| Aryl ketones | 70–95 | 87:13–99:1 |
| Heteroaromatic ketones | 71–92 | 90:10–99:1 |
| Cyclic ketones | 88 | 95:5 |
Notably, halogenated substrates (Cl, Br, I) and methoxy/ethynyl derivatives are tolerated without side reactions .
Mechanistic Pathways
Reactions typically follow:
-
Deprotonation : KHMDS generates a stabilized carbanion at the sulfoximine’s α-position.
-
Chelation-Controlled Addition : Coordination of K⁺ to the sulfoximine oxygen directs facial selectivity (Figure 1).
-
Rearrangement : For α-arylation, a Smiles-type ipso-substitution occurs, transferring the difluoro(aminosulfonyl)methyl group to the substrate .
Figure 1. Proposed Transition State for Difluoromethylation
textO=S=N-TBDMS / \ K⁺···O CF₂− Ph Ar
This model explains the preference for the syn diastereomer due to minimized steric clashes between the aryl (Ar) and phenyl (Ph) groups .
4.2. Late-Stage Functionalization
The reagent enables modification of complex molecules:
-
Pharmaceutical Intermediates : Gram-scale syntheses of kinase inhibitors demonstrate industrial applicability .
Comparative Analysis of Bases and Solvents
| Base | Solvent | Yield (%) | d.r. |
|---|---|---|---|
| KHMDS | THF | 99 | 94:6 |
| NaHMDS | THF | 85 | 82:18 |
| LiHMDS | THF | 42 | 87:13 |
| n-BuLi | THF | 22 | 83:17 |
THF outperforms Et₂O or DCM due to superior solvation of potassium ions, critical for transition-state organization .
Stability and Handling
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups allow for various transformations, making it valuable in constructing diverse organic compounds.
- Reaction Pathways : The compound can undergo oxidation, reduction, and substitution reactions, which are essential for synthesizing other sulfoximines and related compounds. For example, oxidation can yield sulfoximine oxides, while reduction can revert it to the corresponding sulfide.
Table 1: Common Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoximine oxides |
| Reduction | Lithium aluminum hydride | Corresponding sulfide |
| Substitution | Nucleophiles (amines) | Modified sulfoximine products |
Medicinal Chemistry
Pharmacophore in Drug Design
The compound is being investigated for its potential role as a pharmacophore in drug design. Its sulfoximine functional group has shown promise in enhancing the biological activity of various drug candidates.
- Case Study : In a recent study, sulfoximines were integrated into drug scaffolds to improve solubility and potency. For instance, the incorporation of a sulfoximine moiety into a lead compound led to increased aqueous solubility while maintaining therapeutic efficacy .
Table 2: Impact of Sulfoximines on Drug Properties
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Aqueous Solubility | Low | High |
| Potency | Moderate | High |
Biological Studies
Understanding Biological Interactions
This compound is utilized in biological studies to explore the interactions of sulfoximines with biological systems. These studies help elucidate the mechanisms through which these compounds exert their effects.
- Biological Activity : Research has demonstrated that sulfoximines exhibit insecticidal properties against specific larvae, indicating their potential use in agrochemicals .
Table 3: Biological Activities of Sulfoximines
| Compound Type | Activity Tested | Result |
|---|---|---|
| Sulfoximine | Insecticidal against Spodoptera litura | High inhibition of feeding (5–10%) |
Industrial Applications
Development of New Materials and Catalysts
In industrial settings, this compound is explored for its potential in developing new materials and catalysts. Its ability to participate in various chemical reactions makes it a candidate for creating innovative industrial products.
Mechanism of Action
The mechanism of action of S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine involves its interaction with molecular targets through its sulfoximine group. This group can form hydrogen bonds and engage in other non-covalent interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfoximines
N-Tosyl-S-Difluoromethyl-S-Phenylsulfoximine
- Substituents : Tosyl (Ts) and difluoromethyl (CF₂H) groups.
- Reactivity : Functions as a difluoromethylation reagent for S-, N-, and C-nucleophiles via a difluorocarbene mechanism .
- Key Difference : The CF₂H group enables fluorination reactions, contrasting with the TBDMS group in the target compound, which is primarily steric and protective.
N-Methyl-S-(Nitromethyl)-S-Phenylsulfoximine
- Substituents: Methyl (N) and nitromethyl (CH₂NO₂) groups.
- Reactivity : Undergoes C-acylation with isocyanates and cycloadditions to form dihydrofuroisoxazoles .
- Key Difference : The nitro group introduces tautomerism (neutral vs. ylide forms), while the TBDMS group stabilizes intermediates without such electronic effects.
N-Chloro-S-(Chloromethyl)-S-Phenylsulfoximine
- Substituents : Chloro (N) and chloromethyl (CH₂Cl) groups.
- Reactivity : Participates in nucleophilic substitutions and reductions to yield des-chloro derivatives .
- Key Difference : The electron-withdrawing Cl substituents increase electrophilicity, unlike the electron-donating TBDMS group.
Steric and Stereochemical Comparisons
(+)-(S)-N-tert-Butyldiphenylsilyl-S-Methyl-S-Phenylsulfoximine
- Substituents : tert-Butyldiphenylsilyl (TBDPS) instead of TBDMS.
- Stereochemical Impact : The bulkier TBDPS group enhances diastereoselectivity (up to 98:2 dr) in 1,2-additions to ketones compared to TBDMS derivatives .
- Thermolysis: TBDPS adducts yield enantiomerically pure cyclohexanones, suggesting TBDMS variants may offer similar utility with slightly reduced steric demand.
Physical and Spectroscopic Properties
- Insight : The TBDMS group likely reduces crystallinity compared to acylated derivatives (e.g., 3f, 3n), which exhibit higher melting points due to hydrogen bonding.
Biological Activity
S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C12H19NOS2
- Molecular Weight : 253.42 g/mol
The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, making it suitable for various biological applications.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis. This mechanism is particularly relevant in the context of enzyme-mediated pathways in cancer and neurodegenerative diseases.
- Receptor Modulation : It may also act as a modulator for certain receptors, influencing cellular signaling pathways. For instance, sulfoximines have been shown to interact with G-protein coupled receptors (GPCRs), affecting downstream signaling cascades.
Biological Activity
Research indicates that sulfoximines, including this compound, possess various biological activities:
- Antitumor Activity : Studies have demonstrated that sulfoximines can inhibit tumor cell proliferation in vitro. For example, a study reported that derivatives of sulfoximines showed significant cytotoxic effects on several cancer cell lines .
- Antimicrobial Properties : Some sulfoximines exhibit antibacterial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds like this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfoximines:
Q & A
Q. How to reconcile discrepancies between theoretical and observed diastereoselectivity?
- Resolution :
- Crystal Packing Analysis : X-ray structures may reveal non-covalent interactions (e.g., π-stacking) not captured in computational models.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, altering transition-state energetics .
Functional Group Compatibility Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
